molecular formula C23H23BrN4O3S B2683757 N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 1189892-15-6

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide

Cat. No.: B2683757
CAS No.: 1189892-15-6
M. Wt: 515.43
InChI Key: KEUGZCPAHXQVIE-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring:

  • 1,3-Benzodioxol group: A methylenedioxy-substituted aromatic ring linked to the acetamide nitrogen, commonly associated with enhanced bioavailability and metabolic stability in bioactive compounds.
  • Spiro triazaspiro[4.5]deca-1,3-diene core: A conformationally restricted spirocyclic system with three nitrogen atoms, contributing to unique binding interactions.
  • Sulfanyl acetamide linkage: Modulates solubility and hydrogen-bonding capacity.

The compound’s molecular formula is C23H23BrN4O3S, with a molecular weight of ~515.5 g/mol.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN4O3S/c1-28-10-8-23(9-11-28)26-21(15-2-4-16(24)5-3-15)22(27-23)32-13-20(29)25-17-6-7-18-19(12-17)31-14-30-18/h2-7,12H,8-11,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUGZCPAHXQVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. Its unique structure incorporates a benzodioxole moiety and a spirocyclic framework, which are known to influence various biological pathways. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on current research findings.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been evaluated for their cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the benzodioxole structure can enhance cytotoxic potency.

In vitro assays demonstrated that compounds structurally related to this compound displayed promising results against several human cancer cell lines, with IC50 values ranging from 26 µM to 65 µM depending on the specific derivative tested .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes or pathways involved in tumor growth and proliferation. For example, similar compounds have been shown to inhibit α-amylase and other enzymes critical in metabolic pathways related to cancer progression .

Antidiabetic Activity

Recent studies have explored the potential of benzodioxole derivatives as α-amylase inhibitors, which are crucial for managing diabetes by regulating carbohydrate metabolism. The compound exhibited an IC50 value of 0.85 µM in α-amylase inhibition assays, indicating its potential as a therapeutic agent for diabetes management .

Case Studies

  • In Vitro Cytotoxicity Assessment
    • A study evaluated the cytotoxic effects of this compound against various cancer cell lines.
    • Results showed significant inhibition of cell proliferation in treated groups compared to controls.
  • In Vivo Efficacy in Diabetic Models
    • In vivo studies using streptozotocin-induced diabetic mice revealed that treatment with the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over a series of doses .

Summary of Biological Activities

Biological ActivityAssessed ModelIC50 ValueReference
CytotoxicityVarious Cancer Lines26 - 65 µM
α-Amylase InhibitionEnzymatic Assay0.85 µM
Antidiabetic EffectsDiabetic Mouse ModelReduction from 252.2 to 173.8 mg/dL

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural variations among similar compounds include:

Acetamide substituents: N-(2,4-Dimethoxyphenyl) analogue (C24H27BrN4O3S, MW 555.52 g/mol) replaces the benzodioxol group with a dimethoxyphenyl moiety, altering electronic properties and steric bulk . Indole- or furan-containing acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamide derivatives) prioritize heterocyclic diversity, impacting target selectivity .

Spirocyclic systems: Triazole vs.

Halogen substituents :

  • Bromine at the 4-position of the phenyl ring (target compound) may enhance hydrophobic interactions vs. chlorine or iodine in other analogues (e.g., 879626-94-5, an iodophenyl-containing acetamide) .

Physicochemical and Pharmacokinetic Properties

Compound LogP* Solubility (µg/mL) Molecular Weight (g/mol) Halogen
Target compound ~3.2 Low (predicted) 515.5 Br
N-(2,4-Dimethoxyphenyl) analogue ~2.8 Moderate 555.5 Br
2-((4-Amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamide ~1.5 High 300–350 None

*Predicted using fragment-based methods.

Computational and Analytical Comparisons

Molecular Networking and MS/MS Similarity

  • Cosine scores : The target compound’s MS/MS profile would likely cluster with bromophenyl- and spiro-containing analogues (cosine score ≥0.85) .
  • Dereplication : LC/MS-based prioritization (as in ) would flag the compound as a unique chemotype due to its benzodioxol-spiro fusion.

Structural Similarity Networks

  • Murcko scaffold analysis : The target compound shares a 1,4,8-triazaspiro[4.5]deca-1,3-diene scaffold with its dimethoxyphenyl analogue (Tanimoto coefficient ≥0.5), indicating conserved chemotype features .
  • Morgan fingerprints : Variations in acetamide substituents reduce Tanimoto scores (<0.5) between the target compound and triazole-based analogues, reflecting divergent pharmacophores.

Q & A

Q. What are the recommended synthetic strategies for N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide?

The synthesis typically involves multi-step reactions, including:

  • Spirocyclic Core Formation : Cyclocondensation of amines with ketones under reflux in dichloromethane, using catalysts like palladium on carbon to stabilize intermediates .
  • Thioether Linkage : Coupling of the spirocyclic intermediate with a benzodioxol-5-yl acetamide via nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic connectivity and substituent positions (e.g., distinguishing methyl groups at N-8) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (C₂₄H₂₃BrN₄O₃S, MW 553.43) and detect fragmentation patterns indicative of sulfanyl-acetamide cleavage .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the triazaspiro[4.5]deca-1,3-dien system .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with varying aryl substituents?

  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, higher yields (75–85%) are achieved at 60–80°C in DMF with 5 mol% Pd/C .
  • In-line Analytics : Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) to identify side products (e.g., sulfoxide formation under oxidative conditions) .

Q. How should contradictory biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

  • Mechanistic Profiling : Conduct target-specific assays (e.g., kinase inhibition for anticancer activity vs. membrane disruption assays for antimicrobial effects) .
  • Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. Staphylococcus aureus) to identify selectivity thresholds .
  • Metabolite Analysis : Use LC-MS to rule out off-target effects from degradation products .

Q. What strategies address challenges in solubility and stability during in vitro assays?

  • Co-solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO) to enhance aqueous solubility while avoiding aggregation .
  • pH Stability Studies : Test compound integrity across pH 4–9 (simulating physiological conditions) via UV-Vis spectroscopy (λ = 270 nm for benzodioxole absorbance) .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or DNA topoisomerases using AutoDock Vina, focusing on the sulfanyl-acetamide moiety’s interactions .
  • MD Simulations : Analyze conformational stability of the spirocyclic core in lipid bilayers to predict membrane permeability .

Q. How do structural modifications (e.g., bromophenyl vs. methoxyphenyl) impact bioactivity?

  • SAR (Structure-Activity Relationship) Studies : Compare EC₅₀ values of analogs. For example, 4-bromophenyl derivatives show 3-fold higher COX-2 inhibition than methoxy-substituted analogs due to enhanced hydrophobic interactions .
  • Electron-Withdrawing Effects : Bromine’s inductive effect increases electrophilicity at the triazaspiro nitrogen, enhancing covalent binding to cysteine residues .

Q. What protocols validate the compound’s purity and identity in interdisciplinary studies?

  • Orthogonal Methods : Combine HPLC (for purity), HRMS (for molecular formula), and 2D NMR (COSY, HSQC) to confirm regioisomeric purity .
  • Batch Reproducibility : Perform DSC (Differential Scanning Calorimetry) to ensure consistent melting points (observed range: 178–181°C) .

Methodological Notes

  • Contradictory Data : If biological assays conflict, use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) and validate with knockout cell lines .
  • Synthetic Pitfalls : Avoid over-oxidation of the sulfanyl group by limiting exposure to O₂; employ argon atmospheres during critical steps .

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